molecular formula C7H13NO2 B1662092 Ethyl trans-3-dimethylaminoacrylate CAS No. 924-99-2

Ethyl trans-3-dimethylaminoacrylate

Cat. No. B1662092
CAS RN: 924-99-2
M. Wt: 143.18 g/mol
InChI Key: MVUMJYQUKKUOHO-WAYWQWQTSA-N
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Patent
US05030747

Procedure details

120 ml of a toluene suspension of 50.40 g (0.62 mol) of dimethylammonium chloride were introduced with good stirring in the course of half an hour into 274.5 g of a toluene suspension which originated from the preparation of sodium ethyl formylacetate and which contained 71.2 g (0.515 mol) of sodium ethyl formylacetate. The reddish orange-coloured, mobile suspension was freed on a rotary evaporator in a slight vacuum (about 300 mbar) from low-boiling components and from about 80 to 90% of the toluene including the water passing over azeotropically. The solids were filtered off with suction and washed with 50 ml of toluene, and the combined filtrates were distilled in vacuo without a column. After a forerun of toluene, 85.8 g of colourless ethyl N,N-dimethyl-β-aminoacrylate passed over at 0.6 mbar and a head temperature of 94° to 95° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71.2 g
Type
reactant
Reaction Step Two
Quantity
274.5 g
Type
solvent
Reaction Step Three
Name
dimethylammonium chloride
Quantity
50.4 g
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][NH2+:3][CH3:4].[CH:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=O.[Na]>C1(C)C=CC=CC=1>[CH3:2][N:3]([CH:5]=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH3:4] |f:0.1,2.3,^1:12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)CC(=O)OCC.[Na]
Step Two
Name
Quantity
71.2 g
Type
reactant
Smiles
C(=O)CC(=O)OCC.[Na]
Step Three
Name
Quantity
274.5 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
dimethylammonium chloride
Quantity
50.4 g
Type
reactant
Smiles
[Cl-].C[NH2+]C
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced
CUSTOM
Type
CUSTOM
Details
The reddish orange-coloured, mobile suspension was freed on a rotary evaporator in a slight vacuum (about 300 mbar) from low-boiling components and from about 80 to 90% of the toluene including the water passing over azeotropically
FILTRATION
Type
FILTRATION
Details
The solids were filtered off with suction
WASH
Type
WASH
Details
washed with 50 ml of toluene
DISTILLATION
Type
DISTILLATION
Details
the combined filtrates were distilled in vacuo without a column
CUSTOM
Type
CUSTOM
Details
a head temperature of 94° to 95° C.

Outcomes

Product
Name
Type
Smiles
CN(C)C=CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05030747

Procedure details

120 ml of a toluene suspension of 50.40 g (0.62 mol) of dimethylammonium chloride were introduced with good stirring in the course of half an hour into 274.5 g of a toluene suspension which originated from the preparation of sodium ethyl formylacetate and which contained 71.2 g (0.515 mol) of sodium ethyl formylacetate. The reddish orange-coloured, mobile suspension was freed on a rotary evaporator in a slight vacuum (about 300 mbar) from low-boiling components and from about 80 to 90% of the toluene including the water passing over azeotropically. The solids were filtered off with suction and washed with 50 ml of toluene, and the combined filtrates were distilled in vacuo without a column. After a forerun of toluene, 85.8 g of colourless ethyl N,N-dimethyl-β-aminoacrylate passed over at 0.6 mbar and a head temperature of 94° to 95° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71.2 g
Type
reactant
Reaction Step Two
Quantity
274.5 g
Type
solvent
Reaction Step Three
Name
dimethylammonium chloride
Quantity
50.4 g
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][NH2+:3][CH3:4].[CH:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=O.[Na]>C1(C)C=CC=CC=1>[CH3:2][N:3]([CH:5]=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH3:4] |f:0.1,2.3,^1:12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)CC(=O)OCC.[Na]
Step Two
Name
Quantity
71.2 g
Type
reactant
Smiles
C(=O)CC(=O)OCC.[Na]
Step Three
Name
Quantity
274.5 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
dimethylammonium chloride
Quantity
50.4 g
Type
reactant
Smiles
[Cl-].C[NH2+]C
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced
CUSTOM
Type
CUSTOM
Details
The reddish orange-coloured, mobile suspension was freed on a rotary evaporator in a slight vacuum (about 300 mbar) from low-boiling components and from about 80 to 90% of the toluene including the water passing over azeotropically
FILTRATION
Type
FILTRATION
Details
The solids were filtered off with suction
WASH
Type
WASH
Details
washed with 50 ml of toluene
DISTILLATION
Type
DISTILLATION
Details
the combined filtrates were distilled in vacuo without a column
CUSTOM
Type
CUSTOM
Details
a head temperature of 94° to 95° C.

Outcomes

Product
Name
Type
Smiles
CN(C)C=CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.